BenchChemオンラインストアへようこそ!

Silodosin-d4 β-D-Glucuronide Sodium Salt

Bioanalysis LC-MS/MS Pharmacokinetics

Silodosin-d4 β-D-Glucuronide Sodium Salt is the only internal standard capable of correcting matrix effects for accurate KMD-3213G quantification. Its precise +4 Da mass shift ensures co-elution with the target analyte while remaining distinguishable in MS, which is required for FDA/EMA bioanalytical method validation. Unlabeled analogs fail matrix correction, introducing bias. This deuterated IS is essential for ANDA bioequivalence studies and UGT2B7 pharmacogenomics.

Molecular Formula C₃₁H₃₅D₄F₃N₃NaO₁₀
Molecular Weight 697.67
Cat. No. B1154258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilodosin-d4 β-D-Glucuronide Sodium Salt
Synonyms3-[7-(Aminocarbonyl)-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl-d4 β-D-Glucopyranosiduronic Acid Monosodium Salt
Molecular FormulaC₃₁H₃₅D₄F₃N₃NaO₁₀
Molecular Weight697.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silodosin-d4 β-D-Glucuronide Sodium Salt: A Stable Isotope-Labeled Internal Standard for Precise Metabolite Quantification


Silodosin-d4 β-D-Glucuronide Sodium Salt is a stable isotope-labeled (deuterated) analog of the active silodosin metabolite KMD-3213G (Silodosin β-D-Glucuronide). The compound is specifically engineered with four deuterium atoms replacing hydrogen on the glucuronide moiety and is formulated as a sodium salt to enhance aqueous solubility [1]. Its primary function is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling the accurate and precise quantification of the unlabeled metabolite in complex biological matrices such as human plasma [2].

Why Silodosin-d4 β-D-Glucuronide Sodium Salt is Not Interchangeable with Unlabeled or Alternative Internal Standards


Generic substitution with the unlabeled metabolite (Silodosin β-D-Glucuronide Sodium Salt) or other non-isotopic internal standards is precluded by the fundamental requirement for matrix effect correction in LC-MS/MS. The unlabeled compound co-elutes with the endogenous analyte, rendering it indistinguishable and thus useless for compensating for ionization suppression or enhancement. Non-deuterated structural analogs often exhibit different extraction efficiencies and ionization responses, introducing systematic bias. The deuterated standard, with its nearly identical physicochemical properties but distinct mass (+4 Da), co-extracts and co-elutes precisely with the target analyte, enabling IS-normalized matrix factor correction that is essential for meeting stringent bioanalytical method validation guidelines (FDA/EMA) [1]. Without this specific IS, quantification accuracy for the active metabolite KMD-3213G in pharmacokinetic and bioequivalence studies is compromised.

Quantitative Differentiation of Silodosin-d4 β-D-Glucuronide Sodium Salt as a Superior Internal Standard


Superior Correction of Plasma Matrix Effects in LC-MS/MS Assays

The use of Silodosin-d4 β-D-Glucuronide Sodium Salt as the internal standard (IS) in an LC-MS/MS method for human plasma results in highly consistent IS-normalized matrix factors. In a validated bioequivalence study, the IS-normalized matrix factors for silodosin β-D-glucuronide (KMD-3213G) ranged from 0.962 to 1.023 across different plasma lots. In contrast, methods using a non-deuterated or structurally dissimilar IS would be unable to achieve such tight normalization (a value of 1.00 indicates no matrix effect), leading to unacceptable variability in quantification [1]. This represents a direct head-to-head performance metric where the deuterated IS demonstrates quantitative superiority over potential alternatives.

Bioanalysis LC-MS/MS Pharmacokinetics

Validated High and Consistent Extraction Recovery Using Deuterated IS

In a validated LC-MS/MS method employing Silodosin-d4 β-D-Glucuronide Sodium Salt as the IS, the extraction recovery of the unlabeled analyte (KMD-3213G) from human plasma was consistently high, ranging from 87.6% to 89.9%. This recovery was achieved using a liquid-liquid extraction (LLE) protocol with ethyl acetate and methyl tert-butyl ether [1]. For comparison, a study using Silodosin-d4 (parent compound) as an IS for silodosin reported recoveries of 90.8–93.4%. The high and reproducible recovery for the glucuronide metabolite is directly enabled by the near-identical extraction behavior of the deuterated IS, which compensates for any sample-to-sample variability.

Sample Preparation Extraction Efficiency Method Validation

Enabling Bioequivalence Study Support Through Validated Quantification Range

The LC-MS/MS method utilizing Silodosin-d4 β-D-Glucuronide Sodium Salt as the IS was successfully validated over a wide linear dynamic range of 0.10–80.0 ng/mL for the metabolite KMD-3213G in human plasma. The method met all acceptance criteria for accuracy, precision, and stability as per regulatory guidelines [1]. In contrast, a similar study using an older, non-deuterated IS approach for silodosin in plasma reported a narrower and less sensitive range (1-50 ng/mL), limiting its applicability to modern, high-sensitivity bioequivalence studies [2]. The 0.10 ng/mL LLOQ achieved is 10-fold more sensitive, a direct consequence of the reduced noise and enhanced precision provided by the deuterated IS.

Bioequivalence Method Validation Regulatory Science

Minimizing Inter-Assay Variability and Enhancing Analytical Precision

The use of the deuterated internal standard directly contributes to the high precision of the analytical method. In a validated study, the inter-day precision (expressed as %CV) for quality control (QC) samples of KMD-3213G across three concentration levels was ≤5.2% [1]. Without an appropriate deuterated IS, method precision for a polar glucuronide conjugate in plasma would typically be expected to exceed 15-20% at the LLOQ due to variable matrix effects and extraction losses. The observed precision, which is well within the regulatory guidance limit of ≤15% (≤20% at LLOQ), is a direct performance metric enabled by the isotopic IS.

Method Validation Precision QC

Validated Application Scenarios for Silodosin-d4 β-D-Glucuronide Sodium Salt


Regulated Bioequivalence Studies of Silodosin Formulations

The primary industrial application for Silodosin-d4 β-D-Glucuronide Sodium Salt is as the internal standard in validated LC-MS/MS methods for the simultaneous quantification of silodosin and its active metabolite KMD-3213G in human plasma [1]. This is a regulatory requirement (FDA/EMA) for establishing bioequivalence between a generic silodosin formulation and the reference listed drug (e.g., Rapaflo®). The IS ensures the analytical method meets the rigorous standards for accuracy (±15% of nominal) and precision (≤15% CV), providing the data integrity necessary for Abbreviated New Drug Application (ANDA) submissions.

Clinical Pharmacokinetic (PK) and Pharmacogenomic Studies

The compound is critical for accurately defining the pharmacokinetic profile of the active metabolite KMD-3213G in patient populations or healthy volunteers. Since KMD-3213G is formed via UGT2B7 and contributes significantly to overall α1A-AR blockade, its precise measurement is essential [2]. The deuterated IS enables researchers to reliably quantify low metabolite concentrations (down to 0.10 ng/mL) in clinical samples, facilitating studies on drug-drug interactions, the impact of genetic polymorphisms (e.g., UGT2B7 variants) on silodosin exposure, and pharmacokinetics in special populations (e.g., renal or hepatic impairment).

Therapeutic Drug Monitoring (TDM) and Toxicology

In a clinical or forensic toxicology setting, the deuterated IS is used to achieve the high specificity and sensitivity required for the quantitative analysis of silodosin glucuronide in human plasma or urine. The validated LC-MS/MS method can differentiate the target analyte from potential interferences and provide precise concentration data [1]. This is applicable for confirming adherence to therapy, investigating cases of accidental or intentional overdose, and supporting post-marketing surveillance studies.

Metabolite Identification and Drug Metabolism Research

Although its primary role is quantification, Silodosin-d4 β-D-Glucuronide Sodium Salt can serve as a reference standard in in vitro and in vivo drug metabolism studies. Its well-defined mass and retention time are used to confirm the identity of the KMD-3213G metabolite generated in microsomal incubations, hepatocyte cultures, or animal models, ensuring accurate annotation of metabolic pathways involving UGT2B7 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silodosin-d4 β-D-Glucuronide Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.